2-Ethenyl-5-methoxy-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-5-methoxy-N-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethenyl group, a methoxy group, and a methylated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5-methoxy-N-methylaniline can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane and subsequent nitration . Another approach is the reduction of Schiff bases using sodium borohydride, which is a powerful reducing agent that selectively reduces functional groups without affecting reducible substituents such as nitro and chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-5-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Ethenyl-5-methoxy-N-methylaniline has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Ethenyl-5-methoxy-N-methylaniline involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylaniline: An aromatic amine with similar structural features but lacking the ethenyl group.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
2-Ethyl-6-methylaniline: A compound with an ethyl group instead of an ethenyl group.
Uniqueness
2-Ethenyl-5-methoxy-N-methylaniline is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethenyl group plays a crucial role in the compound’s activity.
Properties
CAS No. |
210536-31-5 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-ethenyl-5-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-4-8-5-6-9(12-3)7-10(8)11-2/h4-7,11H,1H2,2-3H3 |
InChI Key |
NPPQLLBCXJBQEF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.